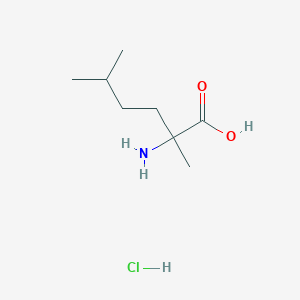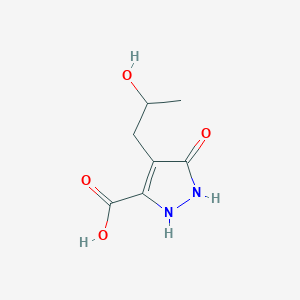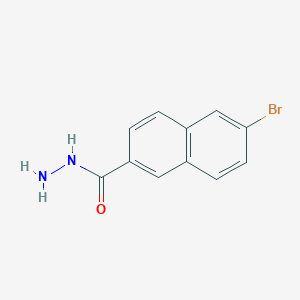![molecular formula C15H17ClN2O2 B1520065 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170595-16-0](/img/structure/B1520065.png)
1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” has the molecular formula C15H17ClN2O2. It has an average mass of 292.761 Da and a monoisotopic mass of 292.097870 Da .
Molecular Structure Analysis
The systematic name for this compound is “1-[(5-Chloro-1H-indol-3-yl)methyl]-4-piperidinecarboxylic acid”. The SMILES representation isc1cc2c(cc1Cl)c(cnH2)CN3CCC(CC3)C(=O)O . Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 503.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. It also has a molar refractivity of 79.1±0.3 cm³, a polar surface area of 56 Ų, and a molar volume of 212.5±3.0 cm³ .Scientific Research Applications
1. Potential in Treating Cancer
[(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, a structurally related compound, is found to inhibit Aurora A, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
2. Allosteric Modulation of the Cannabinoid CB1 Receptor
Compounds structurally similar to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, such as Org 27569, demonstrate allosteric modulation of the cannabinoid CB1 receptor. This indicates a role in modulating receptor interactions, possibly relevant in neurological or pharmacological research (Martin R. Price et al., 2005).
3. Exploration of Chemical Functionalities for CB1 Modulation
Further exploration of chemical functionalities in compounds like this compound reveals key structural requirements for allosteric modulation of the CB1 receptor. This suggests their potential in developing treatments targeting this receptor (Leepakshi Khurana et al., 2014).
4. Antiviral Applications
Derivatives of piperidine-4-carboxamide, which are structurally related, show promising activity as CCR5 antagonists with potential applications in treating HIV-1. This highlights the potential antiviral applications of related compounds (S. Imamura et al., 2006).
Mechanism of Action
Target of Action
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-1-2-14-13(7-12)11(8-17-14)9-18-5-3-10(4-6-18)15(19)20/h1-2,7-8,10,17H,3-6,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIDSYAPXMRFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)

![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)


![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
